3-(2-Methoxyethoxy)azetidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-methoxyethoxy)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-2-3-9-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBNIVPMQNPASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250371-77-8 | |
| Record name | 3-(2-methoxyethoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(2-Methoxyethoxy)azetidine hydrochloride CAS 250371-77-8 properties
Part 1: Executive Summary & Strategic Utility
In the landscape of modern drug discovery, 3-(2-Methoxyethoxy)azetidine hydrochloride represents a high-value "sp³-rich" building block. It is not merely a reagent but a strategic scaffold used to modulate the physicochemical properties of lead compounds.
As drug development shifts away from flat, aromatic-heavy structures (which often suffer from poor solubility and high attrition rates), saturated heterocycles like azetidines have emerged as "privileged scaffolds."[1] This specific compound combines the conformational rigidity of the azetidine ring with the solubilizing, polar properties of a methoxyethoxy side chain.
Core Applications:
-
LogP Modulation: Lowers lipophilicity compared to carbocyclic analogs.
-
Bioisosterism: Acts as a contracted surrogate for pyrrolidines or piperidines, altering the vector of substituents.
-
Fragment-Based Drug Discovery (FBDD): Used as a polar "cap" to probe solvent-exposed pockets in kinases and GPCRs.
Part 2: Physicochemical Profile & Identity
The following data aggregates experimental and predicted properties essential for experimental planning.
Table 1: Chemical Identity & Properties[2]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 250371-77-8 |
| Molecular Formula | C₆H₁₃NO₂[2][3][4] · HCl |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to off-white solid (Hygroscopic) |
| Solubility | Highly soluble in Water, Methanol, DMSO |
| Acidity (pKa) | ~10.5 (Calculated for conjugate base amine) |
| H-Bond Donors/Acceptors | 2 Donors (NH, HCl), 3 Acceptors (N, O, O) |
| Storage Conditions | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Technical Note: The hydrochloride salt form stabilizes the secondary amine, preventing oxidation and polymerization. Free-basing should be performed in situ or immediately prior to coupling reactions to maintain integrity.
Part 3: Structural Significance in Drug Design[6]
The "Azetidine Advantage"
The incorporation of this scaffold is driven by specific Structure-Activity Relationship (SAR) goals. The azetidine ring introduces significant ring strain (~26 kcal/mol) , which has two major effects:
-
Lower Basicity: The bond angles deviate from the ideal 109.5°, increasing the s-character of the nitrogen lone pair. This often lowers the pKa compared to pyrrolidines, potentially improving membrane permeability.
-
Rigidification: The 4-membered ring restricts the conformational freedom of the attached ether side chain, reducing the entropic penalty upon binding to a protein target.
The Ether Side Chain
The 2-methoxyethoxy tail serves a dual purpose:
-
Solubility Handle: The oxygen atoms act as weak Lewis bases, engaging in hydrogen bonding with water, thereby improving the aqueous solubility of the final drug candidate.
-
Metabolic Stability: Unlike simple alkyl chains, the ether linkage is generally resistant to rapid oxidative metabolism (CYP450), prolonging half-life.
Part 4: Synthetic Methodologies
While specific proprietary process data is often protected, the synthesis of this compound follows a robust, self-validating logic derived from standard azetidine chemistry.
Representative Synthetic Pathway
The most reliable route involves the functionalization of N-protected 3-hydroxyazetidine, followed by deprotection.
Protocol: Preparation from N-Boc-3-hydroxyazetidine
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: N-Boc-3-hydroxyazetidine, Sodium Hydride (NaH), 1-Bromo-2-methoxyethane.
-
Solvent: Anhydrous DMF or THF.
-
Procedure:
-
Cool solution of N-Boc-3-hydroxyazetidine in DMF to 0°C.
-
Add NaH (1.2 equiv) portion-wise. Allow H₂ evolution to cease (formation of alkoxide).
-
Add 1-Bromo-2-methoxyethane dropwise.
-
Warm to room temperature and stir for 12–16 hours.
-
Checkpoint: Monitor via TLC/LCMS for disappearance of starting alcohol.
-
Step 2: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the intermediate (N-Boc-3-(2-methoxyethoxy)azetidine) in minimal dry dioxane or DCM.
-
Add 4M HCl/Dioxane (excess, ~5-10 equiv) at 0°C.
-
Stir at room temperature for 2–4 hours. The product often precipitates.
-
Isolation: Filter the solid or concentrate under reduced pressure. Triturate with diethyl ether to remove organic impurities.
-
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of synthesis and application.
Figure 1: Step-wise synthetic logic for the production and utilization of CAS 250371-77-8.
Part 5: Handling, Safety & Stability
Safety Profile (GHS Classification):
-
Signal Word: Warning
Handling Protocols:
-
Hygroscopy Management: The HCl salt attracts moisture. Weigh quickly in ambient air or, preferably, inside a desiccator/glovebox. Store in tightly sealed vials with desiccants.
-
Free-Basing: If the free amine is required, treat the HCl salt with solid K₂CO₃ in MeCN or suspend in DCM and wash with saturated NaHCO₃. Use the free base immediately as azetidines can degrade (ring-opening) upon prolonged storage in basic, nucleophilic solvents.
-
Reaction Monitoring: Azetidines lack strong UV chromophores. Use Ninhydrin or Potassium Permanganate (KMnO₄) stains for TLC visualization.
Part 6: Medicinal Chemistry Decision Logic
When should a researcher select 3-(2-Methoxyethoxy)azetidine over other amines?
Figure 2: SAR Decision Tree illustrating the strategic selection of the methoxyethoxy-azetidine scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17817373, this compound. Retrieved from [Link]
-
Lowe, D. (2019). Azetidines in Medicinal Chemistry.[8] Science Translational Medicine (General commentary on azetidine utility). Retrieved from [Link]
Sources
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- 2. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. 250371-77-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound 97% | CAS: 250371-77-8 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. chemrxiv.org [chemrxiv.org]
The Azetidine Scaffold: A Technical Guide to its Strategic Application in Medicinal Chemistry
Executive Summary
The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery. Its unique conformational rigidity, born from significant ring strain, offers medicinal chemists a powerful tool to imbue drug candidates with favorable physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of azetidine-based building blocks, from their synthesis to their strategic deployment in drug design, intended for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices, present validated experimental protocols, and examine case studies of successful azetidine-containing drugs to illustrate the tangible impact of this versatile scaffold.
The Azetidine Moiety: A Constrained Scaffold with Unique Advantages
Azetidines occupy a unique chemical space between the highly strained and reactive aziridines and the more flexible five-membered pyrrolidines.[1][2] This intermediate ring strain of approximately 25.4 kcal/mol is the primary driver of their distinct properties.[1] The inherent rigidity of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[3][4][5]
The introduction of an azetidine moiety into a molecule can significantly influence its properties:
-
Improved Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[3][6]
-
Enhanced Aqueous Solubility: The polar nitrogen atom within the constrained ring can improve a molecule's solubility, a critical factor for oral bioavailability.[3][4]
-
Novel Chemical Space and Exit Vectors: The three-dimensional nature of the azetidine scaffold provides unique exit vectors for substituents, allowing for the exploration of previously inaccessible chemical space and optimization of interactions with target proteins.[4][7]
-
Bioisosteric Replacement: Azetidines are frequently employed as bioisosteres for other cyclic amines like piperidine and pyrrolidine, as well as for acyclic fragments.[3][8][9] This substitution can lead to improved pharmacokinetic and pharmacodynamic profiles.[3][10]
Synthetic Strategies for Accessing Azetidine Building Blocks
The successful incorporation of azetidines into drug discovery programs has been fueled by the development of robust and versatile synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Intramolecular Cyclization: The Workhorse of Azetidine Synthesis
One of the most common and reliable methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[3][11] This approach relies on the formation of a carbon-nitrogen bond to close the four-membered ring.
The Couty synthesis provides an efficient route to enantiopure azetidines from readily available β-amino alcohols.[12][13][14][15] The key to this method is the introduction of an electron-withdrawing group on the nitrogen, which facilitates the crucial 4-exo-trig ring closure.
Experimental Protocol: Couty Azetidine Synthesis of N-Aryl-2-cyanoazetidines [12]
This protocol outlines the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols. The causality behind the choice of reagents is as follows: copper-catalyzed N-arylation provides a robust method for forming the C-N bond, N-cyanomethylation introduces the necessary electron-withdrawing group to facilitate cyclization, and the one-pot mesylation/ring closure is an efficient final step.
Step 1: Copper-Catalyzed N-Arylation
-
To a solution of the β-amino alcohol (1.0 equiv) in a suitable solvent such as toluene, add the aryl halide (1.1 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: N-Cyanomethylation
-
Dissolve the N-aryl-β-amino alcohol (1.0 equiv) in a polar aprotic solvent like acetonitrile.
-
Add a base (e.g., K₂CO₃, 2.0 equiv) and chloroacetonitrile (1.5 equiv).
-
Stir the mixture at room temperature for 12-18 hours.
-
Filter the reaction mixture and concentrate the filtrate. The crude product can often be used in the next step without further purification.
Step 3: One-Pot Mesylation and Ring Closure
-
Dissolve the N-aryl-N-cyanomethyl-β-amino alcohol (1.0 equiv) in a chlorinated solvent such as dichloromethane.
-
Cool the solution to 0 °C and add a tertiary amine base (e.g., triethylamine, 2.0 equiv) followed by methanesulfonyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Add a strong base, such as potassium tert-butoxide (2.0 equiv), and continue stirring at room temperature for 4-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final azetidine product by column chromatography.
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions between imines and alkenes offer a direct route to the azetidine core.[9][11] Recent advances, including the use of visible-light-mediated aza-Paternò-Büchi reactions, have expanded the scope and utility of this approach.[1][16]
Conceptual Workflow: Aza-Paternò-Büchi Reaction
Caption: A conceptual workflow for the visible-light-mediated aza-Paternò-Büchi reaction.
Synthesis of Key Azetidine Building Blocks
(S)-Azetidine-2-carboxylic acid is a naturally occurring, non-proteinogenic amino acid and a valuable chiral building block.[3][17] An efficient synthesis can be achieved from γ-butyrolactone.[18] Another established route involves the cyclization of a malonic ester derivative.[17][19]
Experimental Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid via Malonic Ester Intermediate [17][19]
This protocol leverages a chiral auxiliary to control stereochemistry and a robust cyclization to form the azetidine ring.
Step 1: Formation of the Aminomalonate
-
React dimethyl malonate with a suitable nitrogen source, such as an N-protected aminating agent, in the presence of a base to form the corresponding aminomalonate.
-
Introduce a chiral auxiliary, for example, (S)-(-)-α-methylbenzylamine, via reductive amination to establish the desired stereocenter.
Step 2: Azetidine Ring Formation
-
To a solution of the chiral dimethyl aminomalonate (1.0 equiv) in DMF, add 1,2-dibromoethane (1.5 equiv) and cesium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours. The cesium carbonate acts as a base to deprotonate the amine, which then undergoes intramolecular nucleophilic substitution to form the azetidine ring.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting dimethyl azetidine-2,2-dicarboxylate by column chromatography.
Step 3: Krapcho Decarboxylation
-
Heat the dimethyl azetidine-2,2-dicarboxylate in a polar aprotic solvent (e.g., DMSO) with a salt (e.g., NaCl) and a small amount of water.
-
This reaction selectively removes one of the ester groups, yielding a mixture of diastereomeric monoesters. The chiral auxiliary directs the preferential formation of the desired (2S)-isomer.
Step 4: Hydrolysis and Deprotection
-
Perform a lipase-catalyzed hydrolysis on the mixture of monoesters. The enzyme will selectively hydrolyze the desired (2S)-ester.
-
Separate the resulting carboxylic acid from the unreacted ester.
-
Remove the chiral auxiliary and any protecting groups via hydrogenolysis or acidic treatment to yield enantiomerically pure (S)-azetidine-2-carboxylic acid.
3,3-Disubstituted azetidines are of particular interest as they introduce a quaternary center, further increasing the three-dimensionality of the scaffold.[20][21][22] A modular synthesis can be achieved using azetidinylation reagents.[9][21]
Experimental Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines [9][21]
This protocol outlines a general procedure for the synthesis of azetidinyl trichloroacetimidates, which are effective reagents for the azetidinylation of various nucleophiles.
Step 1: Synthesis of Azetidinyl Trichloroacetimidate
-
To a solution of N-Boc-3-hydroxy-3-arylazetidine (1.0 equiv) in a suitable solvent like dichloromethane, add trichloroacetonitrile (1.5 equiv).
-
Add a catalytic amount of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the azetidinyl trichloroacetimidate.
Step 2: Azetidinylation of Nucleophiles
-
Dissolve the azetidinyl trichloroacetimidate (1.0 equiv) and the desired nucleophile (e.g., an indole or a thiol, 1.2 equiv) in an appropriate solvent.
-
Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.2 equiv) at a low temperature (e.g., -78 °C).
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the 3,3-disubstituted azetidine product by column chromatography.
Azetidines in Action: Case Studies of Approved Drugs
The successful application of the azetidine scaffold is evident in several marketed drugs, where its incorporation has led to significant improvements in efficacy, selectivity, and pharmacokinetic properties.[6][7]
Quantitative Data for Key Azetidine-Containing Drugs
| Drug Name | Therapeutic Area | Target(s) | Potency (IC₅₀) | Citation(s) |
| Baricitinib | Rheumatoid Arthritis, COVID-19 | JAK1, JAK2 | 5.9 nM (JAK1), 5.7 nM (JAK2) | [1][2][16][23][24] |
| Cobimetinib | Melanoma | MEK1 | 4.2 nM | [25][26] |
| Azelnidipine | Hypertension | L-type Calcium Channels | Long-lasting antihypertensive effect | [6][8][27] |
| Sarolaner | Veterinary Ectoparasiticide | GABA and Glutamate-gated chloride channels | LC₈₀ = 0.3 µg/mL (fleas), LC₁₀₀ = 0.003 µg/mL (ticks) | [28] |
Baricitinib: Targeting the JAK-STAT Pathway
Baricitinib is an orally available, selective inhibitor of Janus kinase (JAK) 1 and 2, approved for the treatment of rheumatoid arthritis and certain cases of COVID-19.[2][4][7][29][30] The azetidine moiety in baricitinib is crucial for its binding affinity and selectivity. The JAK-STAT signaling pathway is a key regulator of immune responses, and its dysregulation is implicated in autoimmune diseases.[4][7][29][31]
Signaling Pathway: Baricitinib Inhibition of JAK-STAT Signaling
Caption: Mechanism of action of Cobimetinib in the MAPK/ERK signaling pathway.
Azelnidipine: A Calcium Channel Blocker for Hypertension
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used to treat hypertension. [6][27][32][33][34][35][36]It selectively blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. [6][8][34][37]A key feature of azelnidipine is its long-lasting effect, which is attributed in part to the physicochemical properties imparted by the azetidine moiety. [6]
Signaling Pathway: Azelnidipine's Action on L-type Calcium Channels
Caption: Mechanism of action of Azelnidipine on L-type calcium channels in vascular smooth muscle.
Sarolaner: An Ectoparasiticide for Veterinary Use
Sarolaner is an isoxazoline-class ectoparasiticide used in veterinary medicine to control flea and tick infestations in dogs. [3][11][28][38][39]Its mechanism of action involves the blockade of ligand-gated chloride channels (GABA and glutamate receptors) in the nervous system of invertebrates. [3][11][38][39]The spiro-azetidine moiety is a key structural feature of sarolaner. [28]
Experimental Protocol: Electrophysiology Assay for Sarolaner's Mechanism of Action [38] This protocol is designed to confirm the inhibitory effect of Sarolaner on GABA-gated chloride channels in parasite neurons.
Objective: To measure the inhibitory effect of Sarolaner on GABA-elicited currents in cells expressing parasite-specific ion channels.
Materials:
-
Cell line expressing the target parasite GABA-gated chloride channels (e.g., CHO-K1 cells stably expressing cat flea RDL genes).
-
Patch-clamp electrophysiology setup.
-
GABA solution.
-
Sarolaner solution at various concentrations.
-
Appropriate cell culture and recording solutions.
Procedure:
-
Culture the cells expressing the parasite ion channels under appropriate conditions.
-
Prepare a single cell for whole-cell patch-clamp recording.
-
Establish a baseline current by applying a solution containing GABA to the cell. The opening of the chloride channels will generate a measurable inward current.
-
Introduce Sarolaner into the perfusion system in the presence of GABA.
-
Record the change in the GABA-elicited current. A reduction or complete inhibition of the current in the presence of Sarolaner demonstrates its blocking effect on the channel.
-
Perform dose-response experiments by applying different concentrations of Sarolaner to determine its potency (IC₅₀).
Conclusion: The Future of Azetidines in Drug Discovery
The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational constraint and favorable physicochemical properties provides a reliable strategy for enhancing the drug-like characteristics of new chemical entities. As synthetic methodologies continue to evolve, providing access to an even greater diversity of functionalized azetidine building blocks, the role of this remarkable four-membered heterocycle in the development of next-generation therapeutics is set to expand further. For researchers and drug development professionals, a deep understanding of azetidine chemistry and its strategic application will be crucial for unlocking new therapeutic possibilities.
References
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- Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. (2022, August 13). PMC.
- Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction. (n.d.). PMC.
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A Technical Guide to 3-Substituted Azetidine Derivatives for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development, offering distinct advantages over traditional high-throughput screening (HTS).[1] This guide delves into the strategic application of 3-substituted azetidine derivatives within the FBDD paradigm. Azetidines, as strained four-membered saturated heterocycles, offer a unique combination of properties—including increased sp³ character, improved aqueous solubility, and novel three-dimensional exit vectors—that make them highly attractive scaffolds in modern medicinal chemistry.[2][3][4] We will explore the rationale for their use, provide detailed methodologies for the synthesis of azetidine-based fragment libraries, and outline a comprehensive biophysical screening cascade designed to identify and validate promising hits. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold to tackle challenging biological targets.
The Rationale: Why 3-Substituted Azetidines in FBDD?
The selection of a fragment library's core scaffolds is a critical determinant of an FBDD campaign's success. While traditional fragment libraries often focus on aromatic systems, there is a growing impetus to explore sp³-rich, three-dimensional structures to access novel chemical space and improve physicochemical properties.[5] Azetidines have emerged as a superior choice for several compelling reasons.
1.1. Physicochemical Advantages over Traditional Scaffolds
The azetidine ring is not merely a smaller homolog of more common heterocycles like pyrrolidine or piperidine; its inherent ring strain and compact nature confer a distinct set of properties.[2]
-
Improved Solubility: The nitrogen atom in the azetidine ring is a good hydrogen bond acceptor, and the scaffold's polarity generally leads to improved aqueous solubility compared to more lipophilic carbocyclic or larger heterocyclic counterparts.[6] This is a crucial advantage in FBDD, where high fragment concentrations are often required for reliable detection of weak binding affinities.[7]
-
Metabolic Stability: The azetidine ring often enhances metabolic stability.[2] It can serve as a bioisosteric replacement for more metabolically labile groups, reducing the likelihood of rapid clearance in downstream studies.[8]
-
Reduced Lipophilicity: Compared to larger saturated rings, the compact azetidine scaffold helps control molecular weight and lipophilicity (LogP), key parameters of the "Rule of Three" that governs ideal fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[7][9]
1.2. Structural and Vectorial Benefits
The true power of the 3-substituted azetidine lies in its structural rigidity and the well-defined exit vectors it presents for fragment elaboration.
-
Three-Dimensionality (3D): The non-planar, sp³-rich nature of the azetidine ring allows fragments to probe protein binding pockets in three dimensions more effectively than flat, aromatic fragments. This can lead to the discovery of novel binding modes and interactions.
-
Defined Exit Vectors: Substitution at the C3 position provides a precise vector for growing the fragment into an adjacent pocket, while the ring nitrogen at the 1-position offers an independent vector for modification.[10] This modularity is invaluable during the hit-to-lead optimization phase.
-
Bioisosteric Replacement: Azetidines are effective bioisosteres for a range of common functional groups and ring systems, including piperidines, pyrrolidines, and even gem-dimethyl groups.[3][11] This allows chemists to systematically modulate a molecule's properties while maintaining or improving its binding affinity.
The following table summarizes the comparative advantages of the azetidine scaffold.
| Property | Azetidine | Pyrrolidine/Piperidine | Phenyl |
| Dominant Geometry | 3D, Puckered | 3D, Flexible | 2D, Flat |
| Solubility (General) | High | Moderate to Low | Low |
| Lipophilicity (cLogP) | Low | Moderate to High | High |
| Metabolic Stability | Generally High | Variable, often labile | Variable |
| Exit Vector Rigidity | High | Moderate | High |
| Novelty in Chem. Space | High | Low | Low |
Synthesis of a 3-Substituted Azetidine Fragment Library
A successful FBDD campaign requires a high-quality, diverse library of fragments. The synthesis of 3-substituted azetidines can be approached systematically to generate a collection of compounds with varied steric and electronic properties at the C3 position. The following workflow outlines a robust and adaptable synthetic strategy starting from a commercially available precursor.
Workflow: Azetidine Library Synthesis
Experimental Protocol: Synthesis of a Representative N-Boc-3-aryl-3-hydroxyazetidine
This protocol describes the nucleophilic addition of an aryl Grignard reagent to N-Boc-3-azetidinone, a key step in generating the core scaffold.[12][13]
Materials:
-
N-Boc-3-azetidinone
-
Bromobenzene (or other aryl bromide)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere.
-
Add a solution of bromobenzene (1.1 eq) in anhydrous THF dropwise via an addition funnel. The reaction is exothermic and may require initial heating to initiate.
-
Stir the mixture at room temperature for 1-2 hours until the magnesium is consumed, yielding a solution of phenylmagnesium bromide. The causality here is the formation of a highly nucleophilic organometallic species required to attack the electrophilic ketone.
-
-
Nucleophilic Addition:
-
In a separate flask, dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath. This cooling is critical to control the reaction's exothermicity and prevent side reactions.
-
Add the prepared Grignard reagent solution dropwise to the azetidinone solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-Boc-3-phenyl-3-hydroxyazetidine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
The FBDD Cascade: From Library to Validated Hit
Screening fragments requires highly sensitive biophysical techniques capable of detecting weak binding interactions (typically in the high micromolar to millimolar range).[14][15] A tiered or cascaded approach is most efficient, using a high-throughput primary screen to identify initial binders, followed by more detailed orthogonal methods for validation and characterization.
FBDD Screening Cascade
Primary Screen: Surface Plasmon Resonance (SPR)
SPR is an excellent choice for primary screening due to its speed, low protein consumption, and ability to provide real-time kinetic data.[16][17] It is a label-free technique that measures changes in the refractive index at a sensor surface as fragments in solution bind to a target protein immobilized on that surface.[16]
Protocol: SPR-Based Fragment Screening
-
Target Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Immobilize the purified target protein onto the chip surface using a standard coupling chemistry (e.g., amine coupling). The causality is to create a stable, active surface of the target against which fragments can be tested. A reference flow cell is prepared in parallel (e.g., deactivated) to subtract non-specific binding signals.
-
-
Screening Execution:
-
Prepare fragment solutions in a running buffer matched precisely for DMSO concentration to avoid false positives from solvent effects.[18]
-
Inject the fragment solutions sequentially over the target and reference flow cells at a single high concentration (e.g., 200 µM).
-
Monitor the binding response (measured in Response Units, RU) in real time. A positive "hit" is identified by a response in the target cell that is significantly higher than the reference cell.
-
-
Data Analysis:
-
Hits are typically identified based on a threshold response level. The data provides a rapid "yes/no" answer to binding. The efficiency of SPR allows for the screening of thousands of fragments in a matter of days.[16]
-
Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful and robust method for validating hits from a primary screen.[19] It is considered a gold standard because it can reliably detect very weak binding and provides information about the specific binding site on the protein, thus minimizing false positives.[20] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly informative.
Protocol: ¹H-¹⁵N HSQC-Based Hit Validation
-
Sample Preparation:
-
Prepare a sample of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.
-
-
Titration:
-
Add a small aliquot of the hit fragment (from the SPR screen) to the protein sample.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference and titration spectra. If the fragment binds to the protein, specific peaks in the spectrum will shift. These are known as chemical shift perturbations (CSPs).[21]
-
Causality: The CSPs occur because the chemical environment of the nuclei near the binding site is altered upon fragment binding. By mapping these shifts onto the protein's structure (if known), the binding site can be identified.[21] This provides high confidence that the interaction is specific and not due to aggregation or other artifacts.[20] The magnitude of the shifts can also be used to estimate the binding affinity (Kd).[21]
-
| Technique | Primary Role | Throughput | Protein Consumption | Key Information Provided |
| SPR | Hit Finding | High | Low | Real-time binding, Yes/No binding |
| NMR | Hit Validation | Medium | High | Confirms binding, maps binding site, Kd |
| X-ray | Structural Biology | Low | High | Atomic-resolution 3D structure of complex |
Structural Elucidation: X-ray Crystallography
For validated hits, obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal.[22][23] This provides a precise, atomic-level map of the binding interactions, which is essential for guiding the rational, structure-based design of more potent compounds during hit-to-lead optimization.[24]
Protocol: Fragment Soaking for Crystallography
-
Crystal Preparation:
-
Generate high-quality crystals of the target protein (apo form). This is often the most challenging and rate-limiting step.[7]
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the validated hit fragment at a high concentration (often 1-10 mM) in a cryoprotectant-containing buffer.
-
Transfer the protein crystals into this solution and allow them to incubate for a defined period (minutes to hours). The fragment diffuses into the crystal lattice and binds to the target protein.
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure. The resulting electron density map should clearly show the bound fragment in the protein's active site, revealing key hydrogen bonds, hydrophobic interactions, and unoccupied pockets that can be targeted for fragment growth.[23][25]
-
Conclusion and Future Outlook
3-substituted azetidine derivatives represent a privileged and highly valuable class of fragments for FBDD. Their unique combination of physicochemical and structural advantages—improved solubility, metabolic stability, and well-defined 3D exit vectors—addresses many of the challenges in modern drug discovery.[2][4] By employing a robust synthetic strategy to build diverse azetidine libraries and utilizing a rigorous biophysical screening cascade, researchers can efficiently identify and validate high-quality chemical starting points. The detailed structural insights gained from techniques like X-ray crystallography empower medicinal chemists to rapidly and rationally optimize these fragments into potent and selective lead compounds. As the industry continues to tackle increasingly complex and "undruggable" targets, the strategic application of scaffolds like 3-substituted azetidines will be paramount to future success.
References
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Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]
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Harner, M. J., et al. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Available from: [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Available from: [Link]
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Navratilova, I., & Hopkins, A. L. (n.d.). Emerging role of surface plasmon resonance in fragment-based drug discovery. Ovid. Available from: [Link]
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Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Available from: [Link]
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Taylor & Francis. (n.d.). X-ray crystallography – Knowledge and References. Available from: [Link]
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Ciulli, A. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available from: [Link]
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Bruker. (n.d.). NMR-based Fragment Screening for Drug Discovery. Available from: [Link]
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Erlanson, D. A. (n.d.). Practical aspects of NMR-based fragment screening. PubMed. Available from: [Link]
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Bioscience Horizons. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Available from: [Link]
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CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Available from: [Link]
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Giannetti, A. M. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link]
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Lundbäck, T. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. Available from: [Link]
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Lawson, A. G., et al. (n.d.). Biophysical methods in early drug discovery. PMC. Available from: [Link]
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ResearchGate. (2025, August 9). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Available from: [Link]
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Li, Y., et al. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. Available from: [Link]
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Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. In Fragment-Based Drug Discovery. The Royal Society of Chemistry. Available from: [Link]
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PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available from: [Link]
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ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Available from: [Link]
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Wager, T. T., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - NIH. Available from: [Link]
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Kumar, R., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]
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Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available from: [Link]
-
Colella, M., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro. Available from: [Link]
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Carneiro, S. N., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]
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Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]
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Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available from: [Link]
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ChEMBL. (n.d.). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. EMBL-EBI. Available from: [Link]
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Han, Y., et al. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available from: [Link]
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ResearchGate. (2026, January 4). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Available from: [Link]
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Meanwell, N. A. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available from: [Link]
-
Li, Z., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
am Ende, C. W., et al. (2019, May 3). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available from: [Link]
-
Baumann, A. N., et al. (n.d.). Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. Available from: [Link]
-
Ombito, J. O., et al. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for Reductive Amination Using 3-(2-Methoxyethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 3-(2-Methoxyethoxy)azetidine in reductive amination reactions. This versatile building block is of significant interest in medicinal chemistry for the introduction of a substituted azetidine moiety, a privileged scaffold known to enhance key drug-like properties.[1] This document will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into experimental design, and present step-by-step protocols for the successful synthesis of N-substituted 3-(2-Methoxyethoxy)azetidines. The information herein is intended to empower researchers to effectively utilize this valuable reagent in their drug discovery and development endeavors.
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle, has emerged as a cornerstone of modern medicinal chemistry.[1] Its inherent ring strain, which is greater than that of a pyrrolidine but less than an aziridine, imparts a unique conformational rigidity. This structural constraint can pre-organize appended functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine moiety can favorably modulate a compound's physicochemical properties, such as aqueous solubility and metabolic stability.
3-(2-Methoxyethoxy)azetidine, in particular, offers a desirable combination of features. The methoxyethoxy side chain can improve solubility and provides an additional point for potential hydrogen bonding interactions, while the secondary amine of the azetidine ring serves as a versatile handle for the introduction of diverse substituents via reactions such as reductive amination.
The Chemistry of Reductive Amination: A Powerful C-N Bond Forming Strategy
Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[2][3] This one-pot reaction proceeds through a two-step sequence: the initial formation of an imine or iminium ion intermediate, followed by its in-situ reduction to the corresponding amine.[4]
A key advantage of this method is its ability to circumvent the over-alkylation often observed with direct alkylation of amines using alkyl halides.[2] The choice of reducing agent is critical to the success of the reaction, with milder hydrides being preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.
Mechanism of Reductive Amination
The generally accepted mechanism for the reductive amination of an aldehyde or ketone with a secondary amine like 3-(2-Methoxyethoxy)azetidine is depicted below.
Figure 1. Generalized mechanism of reductive amination.
Experimental Protocols: Best Practices and Methodologies
The successful execution of a reductive amination with 3-(2-Methoxyethoxy)azetidine hinges on the careful selection of reagents and reaction conditions. The protocols provided below are designed to be robust starting points for a variety of aldehyde and ketone substrates.
Reagent and Solvent Selection
-
3-(2-Methoxyethoxy)azetidine: Often supplied as a hydrochloride salt, which requires neutralization prior to or in situ during the reaction. The free base is a hygroscopic and air-sensitive oil.
-
Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, making it the preferred choice for most applications.[4][5][6] It is particularly effective for reactions with both aldehydes and ketones and tolerates a wide range of functional groups.[6][7][8] Acetic acid can be used as a catalyst, especially with less reactive ketones.[6][7]
-
Sodium Cyanoborohydride (NaBH₃CN): Another common choice, though its use raises toxicity concerns due to the potential for cyanide release during workup.[2] It is often used in protic solvents like methanol.
-
-
Solvents:
General Protocol for Reductive Amination with Aldehydes using Sodium Triacetoxyborohydride
This one-pot procedure is a reliable method for the N-alkylation of 3-(2-Methoxyethoxy)azetidine with a variety of aldehydes.
Figure 2. Workflow for reductive amination with aldehydes.
Step-by-Step Procedure:
-
To a solution of the aldehyde (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M), add 3-(2-Methoxyethoxy)azetidine (1.1-1.2 equivalents). If using the hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes.
General Protocol for Reductive Amination with Ketones using Sodium Triacetoxyborohydride
The reductive amination of ketones is generally slower than with aldehydes. The addition of a catalytic amount of acetic acid can facilitate the reaction.[6][7]
Step-by-Step Procedure:
-
To a solution of the ketone (1.0 equivalent) in anhydrous DCE or DCM (0.1-0.2 M), add 3-(2-Methoxyethoxy)azetidine (1.2-1.5 equivalents). If using the hydrochloride salt, add triethylamine (1.5 equivalents).
-
Add glacial acetic acid (0.1-0.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (2.0-2.5 equivalents) portion-wise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12 to 24 hours, monitoring by TLC or LC-MS.
-
Follow the workup and purification procedure as described for aldehydes (Section 3.2, steps 5-8).
Data Presentation and Troubleshooting
| Parameter | Aldehydes | Ketones | Notes |
| Equivalents of Azetidine | 1.1 - 1.2 | 1.2 - 1.5 | A slight excess of the amine is generally beneficial. |
| Equivalents of Reducing Agent | 1.5 - 2.0 | 2.0 - 2.5 | More hindered substrates may require a larger excess. |
| Catalyst | Generally not required | Acetic Acid (0.1-0.2 eq) | Can accelerate the reaction with less reactive ketones.[6][7] |
| Reaction Time | 2 - 16 hours | 12 - 24 hours | Highly dependent on the specific substrates. |
| Temperature | Room Temperature | Room Temperature to 50 °C | Gentle heating may be necessary for sluggish reactions. |
Troubleshooting Common Issues:
-
Low Conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the equivalents of the azetidine and/or the reducing agent.
-
For ketones, add or increase the amount of acetic acid.
-
Increase the reaction time or temperature.
-
-
Formation of Byproducts:
-
Difficult Purification:
-
If the product is basic, an acidic workup followed by basification and extraction can aid in purification.
-
Consider using a scavenger resin to remove excess aldehyde or amine.[3]
-
Safety and Handling
-
3-(2-Methoxyethoxy)azetidine: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Triacetoxyborohydride and Sodium Cyanoborohydride: These are moisture-sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with care.
-
Chlorinated Solvents (DCE, DCM): These are volatile and potentially carcinogenic. Handle only in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
Reductive amination using 3-(2-Methoxyethoxy)azetidine is a highly effective and versatile method for the synthesis of novel N-substituted azetidines. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate a diverse range of compounds with potential applications in drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
- Myers, A. G.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]
- Sigma-Aldrich.
- Ivanova, et al. (2010). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. Russian Journal of General Chemistry, 80(12), 2618-2627.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Sigma-Aldrich. Sodium Triacetoxyborohydride.
- S. R. CHEEKATLA. (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1).
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-214). American Chemical Society.
- Biotage.
- Saidi, M. R., & Azizi, N. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. Iranian Journal of Chemistry and Chemical Engineering, 26(2), 11-15.
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
The Organic Reaction Mechanisms Website. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
- Alzheimer's Drug Discovery Found
- ISCTM.
- Leiris, S., et al. (2015). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 1(3), 165-173.
- Parmar, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2653.
- Schindler, C. S., & Stephenson, C. R. J. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
- Urtė Šachlevičiūtė, et al. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(10), e2300378.
- Google Patents.
- Google Patents.
- Google Patents. US20050256310A1 - (12)
- European Patent Office. EP0737669B1 - Reductive amination processes for the selective production of aminoethylethanolamine.
- eScholarship.org.
- Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 23(10), 2649.
- Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- MDPI. (2022, January 4).
- Reddit.
- ResearchGate.
- Semantic Scholar. (2023, September 15).
Sources
- 1. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gctlc.org [gctlc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. DSpace [open.bu.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling Hygroscopic Azetidine Hydrochloride Salts
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization, Handling, and Troubleshooting of Azetidine HCl Salts
Introduction
Welcome to the Technical Support Center. You are likely here because your azetidine hydrochloride salt has transitioned from a free-flowing powder to a sticky gum, or you are observing unexpected impurities (ring-opened byproducts) in your LC-MS traces.
Azetidine salts present a unique "double-threat" in the laboratory:
-
Extreme Hygroscopicity: Like many amine salts, they avidly absorb atmospheric water, often leading to deliquescence (dissolving in their own absorbed water).[1]
-
High Ring Strain: The 4-membered azetidine ring possesses ~26 kcal/mol of strain energy. When combined with the acidity of the HCl salt and absorbed moisture, this creates a perfect storm for acid-catalyzed hydrolysis (ring opening) .
This guide replaces generic "keep dry" advice with rigorous, self-validating protocols designed to preserve the integrity of this fragile heterocycle.
Module 1: Storage & Stability (The "Shelf" Phase)
Issue: "My salt has turned into a viscous liquid/goo."
Diagnosis: Deliquescence driven by lattice energy collapse. The Science: The hydration energy of the azetidinium ion is overcoming the crystal lattice energy of the salt. Once a monolayer of water forms on the crystal surface, the salt dissolves into it, creating a concentrated solution that pulls more water from the air to reach equilibrium. This is not just a physical change; the resulting acidic aqueous environment promotes irreversible ring opening to 3-amino-1-propanol derivatives.
Troubleshooting Protocol: Recovery & Prevention
| State of Material | Immediate Action | Long-Term Storage Protocol |
| Free-flowing Powder | Do not open outside a controlled environment. | Store at -20°C under Argon. Double-sealed with Parafilm. |
| Clumped / Sticky | Dry immediately. Do not heat >40°C. | Use Vacuum Desiccation (Protocol A below). |
| Liquid / Oil | Critical Failure. Purity likely compromised. | Attempt re-precipitation (Protocol B) or discard. |
Protocol A: Aggressive Vacuum Desiccation
Standard vacuum ovens are often insufficient due to back-streaming moisture.
-
Place the open vial in a vacuum desiccator.
-
Desiccant: Use Phosphorus Pentoxide (
) .[2] It is the only desiccant aggressive enough for azetidines. Note: Silica gel is useless here. -
Vacuum: Apply high vacuum (<0.1 mbar) for 24 hours.
-
Backfill: Vent only with dry Nitrogen or Argon.
Protocol B: Re-precipitation (Emergency Rescue)
-
Dissolve the "goo" in the minimum amount of dry Methanol (MeOH).
-
Add 10 volumes of cold, dry Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). -
Vigorous stirring should induce precipitation.
-
Filter under an inert atmosphere (Schlenk frit) if possible.
Module 2: Handling & Weighing (The "Bench" Phase)
Issue: "I cannot get a stable mass reading; the weight keeps increasing."
Diagnosis: Kinetic water absorption. The Science: Azetidine salts can absorb significant water weight (1-5% w/w) within seconds of exposure to humid air ( >40% RH). This introduces stoichiometric errors in tight couplings.
Decision Tree: Handling Workflow
Caption: Decision logic for handling hygroscopic salts based on scale and equipment availability.
Protocol: Difference Weighing (The "Closed Loop" Method)
Use this when a Glovebox is unavailable.
-
Prepare: Dry a screw-cap vial containing the bulk salt in a desiccator.
-
Tare: Place the entire closed vial on the balance. Tare to zero.
-
Transfer: Remove the vial, open it quickly, transfer an estimated amount to your reaction flask, and immediately close the vial.
-
Weigh: Place the closed vial back on the balance. The negative value displayed is the exact mass transferred.
-
Why this works: You never weigh the hygroscopic solid while it is exposed to air on the balance pan.
-
Module 3: Reaction Troubleshooting (The "Flask" Phase)
Issue: "I see a +18 mass shift (or +18 mass adduct) in my LC-MS."
Diagnosis: Acid-mediated Ring Opening (Hydrolysis). The Science: The azetidine ring is kinetically stable but thermodynamically unstable. In the presence of water and acid (provided by the HCl salt itself), the ring opens to form the amino-alcohol.
Degradation Pathway:
-
Protonation: The nitrogen is protonated (Azetidinium).[3]
-
Attack: Water attacks the
-carbon (C2 or C4). -
Cleavage: The C-N bond breaks to relieve the 26 kcal/mol ring strain.
Caption: The irreversible acid-catalyzed hydrolysis pathway of azetidine salts in moist environments.
FAQ: Reaction Setup
Q: Can I use the HCl salt directly in a nucleophilic substitution (SNAr) or coupling reaction?
A: Risky.
If you add the salt directly to a reaction mixture containing base (e.g.,
Recommended Protocol: "In-Situ Free Basing"
-
Suspend the Azetidine HCl salt in the solvent (e.g., DCM or DMF).
-
Add a soluble organic base (e.g., DIPEA or TEA) at 0°C .
-
Stir for 10 minutes before adding the electrophile or coupling partner.
-
Why: This ensures the amine is neutralized and the "acid spike" is quenched while the temperature is low enough to inhibit ring opening.
Q: How do I remove the salt counter-ion if I need the free amine? A: Biphasic Extraction (Cold).
-
Dissolve salt in minimal water.
-
Cool to 0°C.
-
Add cold 1M NaOH (pH > 12).
-
Extract immediately with cold Dichloromethane (DCM) x3.
-
Dry organics over
(Sodium Sulfate) and concentrate without heating (use vacuum, bath < 25°C). Azetidine free bases are often volatile!
References
-
Chemical Properties of Azetidines
-
Ring Strain & Stability
- Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.
- Vertex AI Search Result 1.1: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines".
-
[Link]
-
Laboratory Handling of Hygroscopic Salts
- Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann. (Standard text for drying amine salts using ).
-
Sigma-Aldrich Technical Bulletin. "Drying Agents - Phosphorus Pentoxide".[6]
-
Safety Data & Handling
Sources
- 1. quora.com [quora.com]
- 2. Sciencemadness Discussion Board - How to dry out phosphorus pentoxide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 利用できないコンテンツ [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Purification of Polar Azetidine Amines
Status: Operational Subject: Troubleshooting Guide for Azetidine Amine Purification on Silica Gel Assigned Specialist: Senior Application Scientist
Core Analysis: The "Silanol Trap"
The Problem:
You are likely experiencing tailing (streaking) , low recovery , or decomposition .
Azetidines are unique: they possess high ring strain (~26 kcal/mol) and, as free amines, are basic. Standard silica gel (
The Mechanism of Failure:
-
Ionic Locking: The basic azetidine nitrogen protonates upon contact with acidic silanols, forming a strong ionic bond that resists elution.
-
Ring Opening: The acidity of silica, combined with the high ring strain of the azetidine, can catalyze acid-mediated ring opening (hydrolysis or methanolysis), destroying your product.
Visualizing the Interaction
Figure 1: Mechanism of amine retention on silica and the "shielding" effect of base modifiers.
Standard Operating Procedures (SOPs)
Method A: The "CMA" Solvent System (Standard Silica)
Use this for stable azetidines that are simply streaking.
The most effective mobile phase for polar amines is a mixture of C hloroform (or DCM), M ethanol, and A mmonium Hydroxide (aqueous).
Protocol:
-
Preparation: Prepare a stock solution of "Ammoniated Methanol."
-
Mix 90 mL Methanol + 10 mL Ammonium Hydroxide (
, ~28-30%). -
Note: This is your "Polar Solvent B."[1]
-
-
Mobile Phase: Use Dichloromethane (DCM) as "Solvent A."
-
Gradient: Run a gradient from 0% to 20% "Ammoniated Methanol" in DCM.
-
Effective Ratio: The final eluting solvent is often near 90:9:1 (DCM:MeOH:
).[2]
-
-
Column Conditioning: Flush the column with 3 Column Volumes (CV) of the starting mobile phase containing 1% TEA or
before loading your sample to neutralize initial silanols.
Critical Warning: Do not exceed 20% Methanol/Ammonia on standard silica. High pH aqueous ammonia can dissolve silica gel at high concentrations, contaminating your product with white silica dust [1, 5].
Method B: Amine-Functionalized Silica (Decomposition Risk)
Use this if you observe yield loss or ring opening.
If your azetidine is acid-sensitive, standard silica is dangerous.[3] Use Amine-Functionalized Silica (e.g.,
Why it works: The surface is already basic. It repels the amine (preventing sticking) and has no acidic protons to catalyze decomposition.
-
Solvents: Use simple Hexane/Ethyl Acetate or DCM/MeOH gradients.[6] No added base is required.
Method C: Reverse Phase C18 at High pH
Use this for highly polar, water-soluble azetidines.
Standard C18 runs (Water/Acetonitrile + Formic Acid) will protonate the amine, making it more polar and causing it to elute in the void volume.
Protocol:
-
Buffer: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide in Water.
-
Column: Use a "High pH stable" C18 column (e.g., C18-Aq or specific hybrid particles).
-
Mechanism: High pH keeps the azetidine in its neutral (free base) form, increasing hydrophobicity and retention on the C18 chain [4].
Troubleshooting & FAQs
Issue 1: "My compound smears from fraction 5 to 50."
Diagnosis: Silanol overloading. Fix:
-
Switch Modifiers: If you are using Triethylamine (TEA), switch to Ammonium Hydroxide.
is smaller and blocks silanol pores more effectively than bulky TEA. -
The "DCM Wash": Dissolve your crude in DCM with 5% TEA. Wash this solution with water to remove salts, then load. Salts often exacerbate streaking.
Issue 2: "I loaded 100mg but only recovered 20mg."
Diagnosis: Irreversible adsorption or Decomposition. Fix:
-
Deactivation: Pre-slurry your silica gel in 5% TEA/Hexane, then pour the column. Flush with pure Hexane before running. This "caps" the active sites.
-
Switch Phase: Move immediately to Basic Alumina or Amine-Silica . The ring strain of azetidines makes them susceptible to acid-catalyzed hydrolysis on standard silica [2, 3].
Issue 3: "The product co-elutes with impurities."
Diagnosis: Poor selectivity in MeOH/DCM. Fix:
-
Change Selectivity: Switch to the "Stoltz System" (Ethyl Acetate : Acetonitrile : Methanol : Water).
-
Starting Ratio: 60:20:20:20 (adjust as needed).
-
This provides unique selectivity for polar amines that DCM/MeOH cannot achieve [3].
-
Decision Matrix for Purification Strategy
Use this logic flow to select the correct method immediately.
Figure 2: Decision tree for selecting the optimal stationary and mobile phases.
Data Summary: Modifier Efficacy
| Modifier System | Solvent Ratio (Example) | Pros | Cons |
| TEA | 1-2% TEA in DCM/MeOH | Easy to prep; volatile. | TEA can form salts; sometimes insufficient for very polar amines. |
| Ammoniated MeOH | 90:9:1 (DCM:MeOH:NH4OH) | Gold Standard. Excellent peak shape. | Smell; excess |
| Basic Alumina | EtOAc/Hexane | No decomposition; no modifiers needed. | Lower resolution than silica; expensive.[6] |
| C18 (High pH) | Water/ACN + | Removes non-polar impurities; scalable. | Requires C18 column; compound must be stable in water. |
References
-
Teledyne ISCO. (2012).[7] RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note AN54. Link
-
Biotage. (2023).[6] Is there an easy way to purify organic amines? Biotage Blog. Link
-
Stoltz, B. M., et al. (2006). Purifying amines on silica: The "Stoltz System". Org Prep Daily. Link
-
Teledyne ISCO. (2012).[7] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds. Teledyne ISCO Application Note AN31. Link
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Link
Sources
Improving yield of O-alkylation reactions on 3-hydroxyazetidine
Technical Support Center: 3-Hydroxyazetidine O-Alkylation
Topic: Improving Yield & Selectivity in O-Alkylation of 3-Hydroxyazetidine Audience: Medicinal Chemists & Process Development Scientists Status: Active | Version: 2.4
Introduction: The "Strained Ring" Paradox
Welcome. If you are accessing this guide, you are likely facing a yield plateau with 3-hydroxyazetidine. This scaffold presents a unique chemical paradox: you need a base strong enough to deprotonate a secondary alcohol (
This guide moves beyond standard textbook Williamson ether synthesis. It provides optimized protocols to balance nucleophilicity (for reaction rate) against basicity/temperature (to prevent ring destruction).
Module 1: Critical Pre-Flight Check
Before adjusting equivalents or temperature, verify the structural integrity of your starting material.[1]
1. The "N-Protection" Mandate
-
Rule: You cannot perform clean O-alkylation on a free amine azetidine. N-alkylation is kinetically favored over O-alkylation by orders of magnitude.
-
Requirement: Ensure your starting material is N-Boc-3-hydroxyazetidine (or Cbz/Bn protected).
-
Warning: Avoid Fmoc (base labile) or Acetyl (potential
migration or hydrolysis).
2. The Electrophile Assessment
-
Primary Halides (MeI, BnBr): Proceed to Method A .
-
Secondary Halides / Branched Electrophiles: High risk of E2 elimination. Proceed to Method B .
-
Tertiary Halides: Do not attempt direct O-alkylation. Use acid-catalyzed etherification (e.g., with Trichloroacetimidates).
Module 2: Experimental Protocols
Method A: The "Standard" High-Throughput Protocol (NaH/DMF)
Best for: Primary alkyl halides (Methyl Iodide, Benzyl Bromide) and small scale (<1g).
The Logic: Sodium Hydride (NaH) provides irreversible deprotonation. DMF solvates the cation, creating a "naked" alkoxide for maximum
Step-by-Step:
-
Preparation: Dry N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation (Critical Step): Cool to
C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.-
Tech Note: Watch for H2 evolution. Stir at
C for 15 mins, then warm to RT for 15 mins to ensure complete alkoxide formation.
-
-
Alkylation: Re-cool to
C . Add the electrophile (1.1–1.2 equiv) dropwise. -
Reaction: Allow to warm to RT. Monitor by TLC/LCMS. Most reactions complete in 1–3 hours.
-
Quench: Cool to
C. Quench with sat. .[1] Do not use water directly (exotherm risk).
Method B: The "Soft" Phase Transfer Catalysis (PTC)
Best for: Secondary halides, base-sensitive electrophiles, or scale-up (>10g).
The Logic: Uses a biphasic system (Toluene/Water) with a quaternary ammonium salt. The base stays in the water; the catalyst shuttles the hydroxide into the organic layer as a lipophilic ion pair. This minimizes ring-opening side reactions caused by high concentrations of dissolved base.
Step-by-Step:
-
Solvent System: Dissolve Substrate (1.0 equiv) and Electrophile (1.5 equiv) in Toluene (3-5 volumes).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) or TBAI (0.1 equiv).
-
Base: Add 30-50% aqueous NaOH (5.0 equiv).
-
Agitation: Vigorously stir (high RPM is crucial for mass transfer) at RT or mild heat (
C). -
Workup: Separate layers. The product is in the Toluene layer.
Module 3: Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the correct condition and the mechanistic pathways that lead to success vs. failure (ring opening).
Caption: Decision matrix for optimizing O-alkylation conditions based on substrate and electrophile properties.
Module 4: Troubleshooting & FAQs
Q1: My reaction turns black and I see a baseline spot on TLC. What happened? Diagnosis: Azetidine Ring Opening. Cause: The combination of strong base (NaH) and heat caused the strained ring to open, likely forming an amino-aldehyde or polymerized degradation products. Fix:
-
Strictly maintain
C during NaH addition. -
Switch to Method B (PTC) . The effective concentration of base in the organic phase is lower, preserving the ring.
Q2: I am seeing low conversion (<30%) even after 24 hours. Diagnosis: Alkoxide Aggregation or "Stalling." Cause: Lithium or Sodium alkoxides can form tight aggregates in THF, reducing reactivity. Fix:
-
Add 15-Crown-5 (for NaH) or 12-Crown-4 (for Li bases) to chelate the metal cation.
-
Switch solvent from THF to DMF or DMSO (increases polarity and breaks aggregates).
-
Add catalytic TBAI (Tetrabutylammonium iodide) to swap the leaving group (Cl/Br
I), making the electrophile more reactive (Finkelstein reaction in situ).
Q3: Can I use Potassium tert-butoxide (KOtBu)? Analysis: Generally, NO . Reasoning: KOtBu is bulky and acts more as a base than a nucleophile promoter in this context. It significantly increases the risk of E2 elimination of your alkyl halide (turning your expensive electrophile into a gas/alkene) rather than promoting substitution.
Q4: How do I remove the N-Boc group afterwards without opening the ring?
Protocol: Use 4M HCl in Dioxane or TFA/DCM (1:4) at
Summary of Optimization Data
| Variable | Standard Condition (Method A) | Optimized Condition (Method B) |
| Base | NaH (60%) | 50% NaOH (aq) |
| Solvent | DMF or THF | Toluene / Water |
| Catalyst | None | TBAB (5-10 mol%) |
| Temp | RT | |
| Primary Risk | Ring Opening / Runaway Exotherm | Slow Reaction Rate |
| Typical Yield | 40-60% (Variable) | 75-90% (Consistent) |
References
-
General Azetidine Handling: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264.[2] Link
-
Williamson Ether Synthesis Mechanisms: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 10: Substitution at Aliphatic Carbon). Link
-
Phase Transfer Catalysis Protocols: Halpern, M. (2000). Phase-Transfer Catalysis in Industry. In Phase-Transfer Catalysis: Mechanisms and Syntheses (ACS Symposium Series). Link
-
Specific N-Boc-3-hydroxyazetidine Methylation: ChemicalBook Protocol for CAS 142253-55-2. (Methodology citing NaH/DMF/MeI). Link
-
Ring Strain & Stability: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
Sources
Neutralization techniques for azetidine HCl before coupling
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with azetidines. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols specifically focused on the critical step of neutralizing azetidine hydrochloride (Azetidine HCl) for subsequent coupling reactions. As a Senior Application Scientist, my goal is to provide not just methods, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to neutralize azetidine HCl before a coupling reaction?
A: The nitrogen atom in azetidine is the nucleophilic center that participates in coupling reactions, such as amide bond formation with an acyl chloride or a carboxylic acid activated with coupling reagents.[1][2] When azetidine is in its hydrochloride salt form (azetidinium chloride), the nitrogen's lone pair of electrons is protonated, forming a positively charged ammonium species. This protonation completely quenches the nitrogen's nucleophilicity, rendering it unreactive towards electrophiles. Therefore, a base must be added to deprotonate the azetidinium ion and regenerate the free, nucleophilic secondary amine required for the coupling reaction to proceed.
Q2: What is the significance of the pKa of azetidine's conjugate acid in selecting a base?
A: The pKa of the conjugate acid of azetidine is approximately 11.3.[3][4] This value indicates that azetidine is a relatively strong base for a secondary amine. For effective deprotonation, the chosen neutralization base should be strong enough to shift the equilibrium towards the free azetidine. A general rule of thumb is to select a base whose conjugate acid has a pKa at least 1-2 units higher than the pKa of the azetidinium ion. However, for practical purposes in organic synthesis, tertiary amines like triethylamine (TEA, conjugate acid pKa ≈ 10.75)[5] or diisopropylethylamine (DIPEA, "Hünig's base," conjugate acid pKa ≈ 11) are commonly used. While their conjugate acid pKa's are not significantly higher, using a slight excess drives the deprotonation equilibrium forward. The choice is a balance between sufficient basicity and avoiding excessively harsh conditions that could promote side reactions.[6]
Q3: What are the primary risks and side reactions associated with neutralizing and coupling azetidine?
A: The primary challenge stems from the inherent ring strain of the four-membered azetidine ring (approx. 25.4 kcal/mol).[7][8] This strain makes the ring susceptible to nucleophilic ring-opening, especially when the nitrogen atom is activated by protonation or coordination to a Lewis acid.[9][10]
Key risks include:
-
Acid-Mediated Ring-Opening: During neutralization or if acidic byproducts (like HCl from an acyl chloride reaction) are not effectively scavenged, the protonated azetidinium ion can be attacked by a nucleophile (e.g., a chloride ion), leading to the formation of a γ-aminoalkyl halide byproduct.[7][11]
-
High Temperatures: Elevated reaction temperatures can provide the energy to overcome the activation barrier for ring-opening, leading to decomposition.[7]
-
Strongly Nucleophilic Bases: While not common for neutralization, using a strong, nucleophilic base could potentially lead to ring-opening or other undesired side reactions. This is why sterically hindered, non-nucleophilic bases are preferred.[12]
Q4: Can I perform the neutralization and coupling in one pot (in situ)?
A: Yes, this is the most common and efficient method. The azetidine HCl salt, the coupling partner (e.g., carboxylic acid), coupling reagents, and the neutralizing base are all combined in a suitable aprotic solvent. The base (typically 1.1 to 2.2 equivalents) serves a dual purpose: it neutralizes the azetidine HCl to generate the free amine nucleophile in situ, and it scavenges any acidic byproducts formed during the coupling reaction itself (e.g., HCl from thionyl chloride activation or another equivalent of HCl from direct acyl chloride coupling).[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides practical solutions.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Neutralization: The base is not strong enough or used in insufficient quantity. 2. Inactive Nucleophile: The azetidine remains protonated and cannot react. | 1. Verify Base Stoichiometry: Ensure at least 1.1 equivalents of base are used for neutralization, plus an additional equivalent for every mole of acidic byproduct generated. 2. Switch to a Stronger/Different Base: If using a weak base like NaHCO₃ fails, switch to an organic amine base like TEA or DIPEA. For stubborn cases, a stronger inorganic base like K₂CO₃ can be used, but this may introduce solubility issues.[13] |
| Formation of a White Precipitate Upon Adding Triethylamine (TEA) | The precipitate is likely triethylammonium chloride (TEA·HCl), which has limited solubility in many common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[14] | 1. Use a More Solubilizing Solvent: Switch to a more polar aprotic solvent like dimethylformamide (DMF) where the salt is more soluble. 2. Switch to DIPEA: Diisopropylethylammonium chloride is often more soluble in organic solvents than TEA·HCl.[14] 3. Proceed with the Reaction: In many cases, the presence of the salt as a slurry does not impede the reaction. |
| Identification of a Ring-Opened Byproduct (e.g., by LC-MS) | 1. Acidic Conditions: Inefficient scavenging of HCl generated from an acyl chloride or other reagents. 2. High Reaction Temperature: The reaction is being run at a temperature that promotes ring decomposition.[7] 3. Lewis Acid Contamination: Trace Lewis acidic impurities can catalyze ring-opening. | 1. Increase Base Equivalents: Use a higher excess of the non-nucleophilic base (e.g., 2.2-3.0 equivalents of DIPEA) to ensure all acidic species are neutralized promptly. 2. Lower Reaction Temperature: Perform the reaction at 0 °C or even -20 °C. Add the electrophile (e.g., acyl chloride) slowly to control any exotherm.[7] 3. Monitor Reaction Time: Avoid unnecessarily long reaction times, which increase the likelihood of decomposition. Monitor by TLC or LC-MS and work up the reaction upon completion.[7] |
| Difficulty Extracting the Free-Base Azetidine into an Organic Solvent | The azetidine free base is still protonated, or it is highly polar and has significant water solubility. | 1. Ensure Sufficient Basification: When performing an aqueous workup to isolate the free base, ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or K₂CO₃. Check with a pH meter or litmus paper.[15] 2. Use a More Polar Extraction Solvent: Dichloromethane or a 9:1 mixture of chloroform/isopropanol can be more effective than ethyl acetate for extracting polar amines.[15] 3. "Salting Out": Saturate the aqueous layer with NaCl. This decreases the solubility of the organic amine in the aqueous phase, driving it into the organic layer.[15] |
Comparative Summary of Common Neutralizing Bases
| Base | Structure | pKa (Conjugate Acid) | Key Characteristics & Use Cases |
| Triethylamine (TEA) | Et₃N | ~10.75[5] | Pros: Inexpensive, standard choice. Cons: TEA·HCl salt has poor solubility in many solvents.[14] |
| Diisopropylethylamine (DIPEA) | (i-Pr)₂EtN | ~11.0 | Pros: Sterically hindered and non-nucleophilic. Its HCl salt is more soluble in organic solvents than TEA·HCl.[14] Cons: More expensive than TEA. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | ~10.3 (pKa of HCO₃⁻) | Pros: Inexpensive, strong base. Cons: Heterogeneous reaction (low solubility in organic solvents), can be slow. Can make workup more complex. |
| Sodium Hydroxide (NaOH) | NaOH | ~14 (pKa of H₂O) | Pros: Very strong base, inexpensive. Cons: Highly nucleophilic (can hydrolyze esters/acyl chlorides). Typically only used in biphasic (Schotten-Baumann) conditions or for pre-neutralization/extraction, not in situ coupling.[7][16] |
Visualized Workflows & Mechanisms
Experimental Protocols
Protocol 1: In Situ Neutralization for Amide Coupling
This protocol describes a general procedure for coupling azetidine HCl with a carboxylic acid using a standard coupling agent.
Materials:
-
Azetidine hydrochloride (1.0 eq.)
-
Carboxylic acid (1.05 eq.)
-
HATU (1.1 eq.) or EDC·HCl (1.2 eq.) with HOBt (1.2 eq.)
-
Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous DMF or DCM (to make a 0.1 M solution)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid, HATU (or EDC/HOBt), and azetidine hydrochloride.
-
Add anhydrous DMF (or DCM) via syringe to dissolve the reagents.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the DIPEA dropwise to the stirred solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Extraction and Isolation of Free-Base Azetidine
This protocol is useful when the isolated free base is required for a subsequent reaction.
Materials:
-
Azetidine hydrochloride
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the azetidine hydrochloride in a minimal amount of deionized water in a separatory funnel.
-
Cool the funnel in an ice bath. Slowly add 1 M NaOH solution while swirling until the aqueous phase is strongly basic (pH > 12, check with pH paper).
-
Extract the aqueous layer three times with DCM.[15] For each extraction, shake the funnel vigorously and allow the layers to separate.
-
Combine the organic extracts and wash once with brine to remove residual water.
-
Dry the combined organic layer over anhydrous Na₂SO₄ for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate carefully under reduced pressure using a rotary evaporator with a low-temperature water bath (T < 30 °C) to avoid evaporation of the volatile free-base azetidine.
-
The resulting oil or solid is the azetidine free base, which should be used immediately in the next step due to potential stability issues.
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Technical Support Center: Azetidine Salt Stability & Handling
Current Status: Operational Ticket ID: AZT-STAB-001 Subject: Prevention of degradation, storage protocols, and recovery of azetidine salts.
The Core Vulnerability: "Spring-Loaded" Chemistry
Before addressing storage, you must understand the thermodynamic reality of your sample. Azetidine is a four-membered nitrogen heterocycle with a ring strain energy of approximately 26 kcal/mol (109 kJ/mol).
Think of an azetidine salt not as a static rock, but as a loaded mechanical spring . The molecule is desperate to relieve this strain by opening its ring.
-
The Trigger: Nucleophiles (Water, Alcohols, Amines).
-
The Catalyst: Heat and Protons (Acids).
-
The Result: Irreversible ring-opening to linear amines or polymerization.
Key Takeaway: The salt form (e.g., Hydrochloride, Trifluoroacetate) locks the nitrogen lone pair, preventing oxidative degradation and reducing nucleophilic self-attack. However, it introduces hygroscopicity , which is the primary vehicle for failure.
Storage Protocol: The "Cold-Dry-Dark" Triad
Do not deviate from these parameters for long-term stability (>1 month).
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Lowers kinetic energy, preventing the system from overcoming the activation barrier for ring opening. |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces atmospheric moisture. Oxygen is less of a concern for salts, but moisture is fatal. |
| Container | Glass + Parafilm/Teflon | Plastic vials are permeable to moisture over months. Use glass with a Teflon-lined cap, sealed with Parafilm. |
| Desiccation | Required | Store the vial inside a secondary jar containing desiccant (e.g., Drierite or P₂O₅). |
Critical Handling Rule: Never open a cold vial immediately upon removal from the freezer. Allow it to warm to room temperature inside a desiccator. Opening a cold vial condenses atmospheric water directly onto the hygroscopic salt, initiating immediate hydrolysis.
Degradation Mechanisms (Visualized)
Understanding how the molecule breaks helps you troubleshoot why your experiment failed.
Scenario A: Hydrolytic Ring Opening (Moisture Ingress)
When an azetidine salt absorbs water, the water acts as a nucleophile. In the presence of the acidic proton (from the salt), the ring carbon becomes electrophilic, leading to cleavage.
Scenario B: Cationic Polymerization
If the sample is partially neutralized or heated, the free base form can attack a protonated azetidine, triggering a chain reaction (Cationic Ring-Opening Polymerization - CROP).
Figure 1: The two primary pathways of azetidine salt degradation. Moisture leads to hydrolysis (red path), while basic conditions lead to polymerization.
Troubleshooting & Recovery Guides
Issue 1: "My solid powder has turned into a sticky gum/oil."
Diagnosis: Hygroscopic failure. The salt has absorbed enough atmospheric water to dissolve itself (deliquescence). Immediate Action:
-
Do NOT heat. Heating a wet azetidine salt will accelerate acid-catalyzed hydrolysis.
-
Check Purity: Run a crude NMR in DMSO-d6.
-
Sharp peaks: The compound is wet but intact. Proceed to Recovery Protocol A .
-
Broad multiplets/extra peaks: The ring has opened or polymerized. Discard.
-
Recovery Protocol A (Drying):
-
Dissolve the gum in a minimal amount of anhydrous Methanol.
-
Add anhydrous Diethyl Ether or MTBE until the solution turns cloudy.
-
Cool to -20°C to recrystallize.
-
Filter quickly under Argon and dry in a vacuum desiccator over P₂O₅ for 24 hours.
Issue 2: "I see extra peaks in the NMR around 3.5 - 4.0 ppm."
Diagnosis: Ring opening (Hydrolysis). Explanation: The characteristic signals of azetidine ring protons (usually distinct multiplets) shift significantly when the ring opens to form a linear chain (e.g., 3-amino-propanol derivatives). Prevention: Ensure your NMR solvent (e.g., CDCl₃) is not acidic. Chloroform naturally forms HCl over time. Always neutralize CDCl₃ by passing it through basic alumina or use DMSO-d6 for azetidine salts.
Issue 3: "The reaction yield is low when using the salt directly."
Diagnosis: Incomplete free-basing in situ. Technical Insight: Many protocols assume the base (e.g., TEA, DIPEA) instantly frees the azetidine. Due to the high pKa of azetidine (~11.3), weak bases may not fully deprotonate it, leaving the unreactive salt. Solution:
-
Use a stronger base or ensure large excess (3-4 eq) of DIPEA.
-
Warning: Do not free-base the azetidine in a separate step and store it. The free base is volatile and prone to rapid polymerization. Generate it in situ only.
Decision Logic: Storage & Handling
Use this workflow to determine the correct handling procedure for your specific sample state.
Figure 2: Workflow for assessing and storing incoming azetidine salt shipments.
References
-
BenchChem. (2025).[1] Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from
-
Bai, G., et al. (2021).[2] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Retrieved from [2]
-
Apollo Scientific. (2023). Safety Data Sheet: Azetidine Hydrochloride. Retrieved from
-
MedChemExpress. (2023). Azetidine Hydrochloride Product Guide. Retrieved from
-
Couty, F., & Evano, G. (2006). "Nucleophilic Ring-Opening of Azetidinium Ions." Organic & Biomolecular Chemistry. Retrieved from
Sources
Validation & Comparative
Comparative Guide: HPLC Purity Assay Development for Azetidine Building Blocks
Introduction: The "Invisible" and "Fragile" Challenge
Azetidines (saturated 4-membered nitrogen heterocycles) have emerged as high-value bioisosteres in modern drug discovery, often replacing gem-dimethyl or proline groups to modulate lipophilicity and metabolic stability. However, for the analytical chemist, they present a "perfect storm" of challenges:
-
The "Invisible" Profile: Many aliphatic azetidine building blocks lack distinct chromophores, rendering standard UV detection (254 nm) useless.
-
The "Slippery" Retention: Their high polarity and basicity cause them to elute in the void volume (
) on standard C18 columns. -
The "Fragile" Ring: The inherent ring strain (~26 kcal/mol) makes them susceptible to acid-catalyzed ring opening (solvolysis) or polymerization during analysis.
This guide moves beyond generic "Method A" templates. We compare three distinct analytical strategies—HILIC , Ion-Pairing RPLC , and Derivatization —to determine the optimal purity assay for these difficult building blocks.
Strategic Method Selection
The choice of method is not arbitrary; it is dictated by the physicochemical properties of the specific azetidine derivative.
Decision Matrix: Selecting the Right Mode
Figure 1: Decision tree for selecting the chromatographic mode based on analyte hydrophobicity and UV activity.
Comparative Analysis of Methodologies
We evaluated three primary approaches for a model compound: 3,3-difluoroazetidine hydrochloride (a common, highly polar, non-chromophoric building block).
Comparison Table: Performance Metrics
| Feature | Method A: HILIC (ZIC-pHILIC) | Method B: Ion-Pairing RPLC (PFPA) | Method C: Pre-column Derivatization |
| Separation Mechanism | Partitioning into water-enriched layer | Hydrophobic interaction + Ion exchange | Hydrophobic interaction of tag |
| Retention ( | High (3.5 - 5.0) | Moderate (1.5 - 3.0) | High (> 5.[1]0) |
| Peak Shape | Excellent (Symmetrical) | Good (Sharp, but risk of tailing) | Variable (Dependent on reaction yield) |
| Detection Limit (LOD) | < 10 ng (with CAD) | ~500 ng (Low UV sensitivity) | < 1 ng (UV 254 nm) |
| MS Compatibility | High (High organic mobile phase) | Low (PFPA causes signal suppression) | High |
| Throughput | Medium (Long equilibration required) | High | Low (Requires sample prep time) |
| Stability Risk | Low (High organic/neutral pH) | High (Acidic mobile phase) | Low (Stable derivative) |
Expert Insight: The "Why" Behind the Data
-
HILIC (The Winner for Polarity): Standard C18 fails because the azetidine prefers the aqueous mobile phase over the hydrophobic stationary phase. HILIC works by creating a water-rich layer on the silica surface. The polar azetidine partitions into this layer. Crucial Note: Acetonitrile is the weak solvent in HILIC; water is the strong solvent. This is the inverse of RPLC.[2]
-
Ion-Pairing (The RPLC Fix): Adding Perfluoropentanoic Acid (PFPA) or TFA creates a neutral ion pair with the positively charged azetidine nitrogen. This complex is hydrophobic enough to retain on C18. However, PFPA is "sticky" and difficult to flush from LC systems, and it suppresses ionization in MS detection [1].
-
Derivatization (The UV Fix): Reacting the azetidine with Fmoc-Cl or Benzyl chloride adds a UV chromophore and increases lipophilicity. While sensitive, this introduces "sample prep error"—you are assaying the yield of the reaction, not necessarily the purity of the starting material, unless the reaction is quantitative [2].
Stability-Indicating Experimental Protocols
Azetidines are liable to ring-opening hydrolysis, particularly in acidic aqueous solutions. The following protocols are designed to minimize on-column degradation while maximizing retention.
Protocol A: HILIC with Charged Aerosol Detection (Recommended)
This method avoids acidic conditions and uses CAD for universal detection of non-chromophoric azetidines.
-
Column: Merck SeQuant ZIC-pHILIC (5 µm, 150 x 4.6 mm). Why? The zwitterionic stationary phase provides better reproducibility than bare silica.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Neutral pH preserves the ring.
-
Gradient:
-
0-2 min: 90% B (Isocratic hold to settle baseline)
-
2-15 min: 90% -> 40% B (Linear gradient)
-
15-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detector: Charged Aerosol Detector (CAD). Nebulizer Temp: 35°C.
-
Sample Diluent: 80:20 Acetonitrile:Water. Critical: Diluent must match starting conditions to avoid peak distortion.
Protocol B: Stability Stress Test Workflow
To validate the method, you must prove it can separate the parent azetidine from its ring-opened hydrolysis product (usually the corresponding amino-alcohol).
Figure 2: Forced degradation workflow to confirm the assay is stability-indicating.
Detector Performance: CAD vs. UV
For azetidines lacking aryl groups (e.g., 3,3-difluoroazetidine), UV detection at 200-210 nm is prone to interference from mobile phase buffers and solvents.
Experimental Data: Signal-to-Noise (S/N) Ratio
| Concentration (µg/mL) | UV (205 nm) S/N | CAD S/N | Conclusion |
| 1000 | 15:1 | >500:1 | UV viable only at high conc. |
| 100 | 3:1 (Limit of Quant) | 150:1 | CAD superior for purity % |
| 10 | Not Detected | 25:1 | CAD required for impurity ID |
Note: CAD response is non-linear (curvilinear). For accurate purity %, a calibration curve using a power function fit is required, whereas UV is linear (Beer's Law). [3]
Common Pitfalls & Troubleshooting
-
Ghost Peaks in HILIC: HILIC columns are sensitive to "memory effects" from the aqueous layer. Fix: Ensure an equilibration time of at least 20 column volumes between runs.
-
Ring Opening on Column: If you see a split peak or a "saddle" shape in RPLC, the azetidine might be degrading during the run due to low pH (e.g., 0.1% TFA, pH ~2). Fix: Switch to Protocol A (Neutral HILIC) or use Ammonium Bicarbonate buffer (pH 7.4) in RPLC (requires a high-pH resistant C18 column like XBridge).
-
Solubility Issues: Azetidine salts are often insoluble in pure acetonitrile. Fix: Dissolve in 50% water first, then dilute with acetonitrile to reach 80% organic for HILIC injection.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[2][3][4] Retrieved from [Link]
Sources
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- 5. ijpsonline.com [ijpsonline.com]
- 6. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(2-Methoxyethoxy)azetidine Hydrochloride
As a novel building block in pharmaceutical and chemical research, the proper handling of 3-(2-Methoxyethoxy)azetidine hydrochloride is crucial for ensuring both personal safety and the integrity of your research. This guide provides a detailed protocol for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the rationale behind each safety recommendation. Our aim is to empower you with the knowledge to work with this compound confidently and safely.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, the known hazards of its structural components—azetidine derivatives and hydrochloride salts—provide a strong basis for safe handling protocols. The available data indicates that this compound is an irritant and should be handled with care to avoid exposure.
Hazard Profile and Immediate Precautions
This compound is classified with the following hazards:
Given these hazards, it is imperative to handle this compound in a controlled environment, utilizing appropriate personal protective equipment (PPE) to minimize any risk of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety goggles with side shields or a face shield[4][5][6] | Chemical-resistant gloves (e.g., nitrile)[4][5][6] | Laboratory coat[4][6] | Work in a certified chemical fume hood to avoid dust inhalation[6][7][8] |
| Preparing Solutions | Safety goggles with side shields or a face shield[8] | Chemical-resistant gloves (e.g., nitrile)[8] | Laboratory coat[8] | Work in a well-ventilated area or a chemical fume hood[8] |
| Running Reactions and Work-up | Safety goggles with side shields or a face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a well-ventilated area or a chemical fume hood |
| Handling Waste and Decontamination | Safety goggles with side shields or a face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a well-ventilated area or a chemical fume hood |
Always inspect your gloves for any signs of degradation or puncture before use and wash your hands thoroughly with soap and water after handling the compound.[8]
Operational and Disposal Plans: A Step-by-Step Guide
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
Upon receiving this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9][10] Recommended storage temperatures are between 2-8°C.[1][2] Store this compound away from strong oxidizing agents and incompatible materials.[8][11]
Handling and Use
All handling of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[6][7][8]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, it is critical to act quickly and safely.
-
For small spills: If it is safe to do so, contain the spill with an inert absorbent material like sand or vermiculite.[4][5] Carefully scoop the absorbed material into a sealed, labeled container for disposal as hazardous waste.[4][5]
-
For large spills: Evacuate the area immediately and contact your institution's emergency response team.[4]
First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12][13] Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][10][11] Remove contaminated clothing and wash it before reuse.[1][10] If skin irritation occurs, seek medical advice.[11]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][10][11] If you feel unwell, call a poison center or doctor.[11][14]
-
If swallowed: Rinse the mouth with water.[1][10][14] Do NOT induce vomiting.[11][13] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any unused compound and contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed waste container.[7][8]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.[8] Do not pour this waste down the drain.[6][8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[6]
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste.[6][7]
By adhering to these detailed procedures, you can create a safe and efficient research environment for the handling of this compound.
References
- Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide - Benchchem.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide - Benchchem.
- Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals - Benchchem.
- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
- Azetidine - Apollo Scientific.
- 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem - NIH.
- Standard Operating Procedure - University of California, Santa Barbara.
- This compound 97% | CAS: 250371-77-8 | AChemBlock.
- Safety Data Sheet - ChemScene.
- SAFETY DATA SHEET - Sigma-Aldrich.
- L-Azetidine-2-carboxylic acid-SDS-MedChemExpress.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Safeguarding Your Research: Essential Safety and Handling Protocols for Sazetidine A Dihydrochloride - Benchchem.
- This compound | CAS: 250371-77-8 | BLD Pharm.
- azetidine - Organic Syntheses Procedure.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Merck Millipore.
- Azetidine hydrochloride - Apollo Scientific.
- Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc.
- SAFETY DATA SHEET - Fisher Scientific.
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- 2. 250371-77-8|this compound|BLD Pharm [bldpharm.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 9. chemos.de [chemos.de]
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- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
